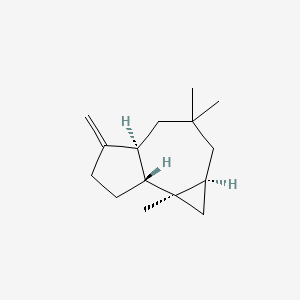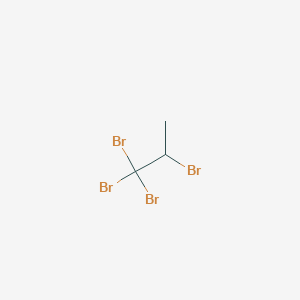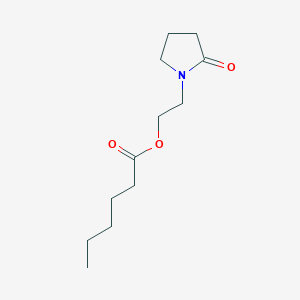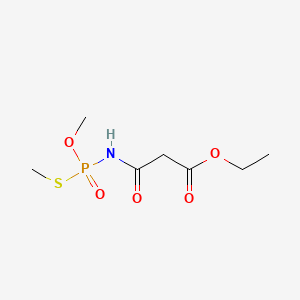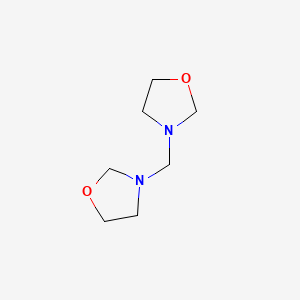![molecular formula C11H20O2 B14464231 2,7-Diethyl-1,6-dioxaspiro[4.4]nonane CAS No. 73727-45-4](/img/structure/B14464231.png)
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C11H20O2. It belongs to the class of spiroketals, which are characterized by a spiro-connected ketal structure.
準備方法
Synthetic Routes and Reaction Conditions
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane can be synthesized from aliphatic compounds and γ-lactones. The synthesis involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
化学反応の分析
Types of Reactions
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the spiroketal structure, which can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiroketal compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological activity and interactions.
Industry: Used as a catalyst in polymer manufacturing and as an attractant for certain insects.
作用機序
The mechanism by which 2,7-Diethyl-1,6-dioxaspiro[4.4]nonane exerts its effects involves interactions with molecular targets and pathways. The spiroketal structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. detailed studies on its specific molecular targets and pathways are limited.
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiroketal compound with different substituents.
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-dione: Another spiroketal with a more complex structure.
Uniqueness
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to other spiroketals. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
73727-45-4 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
2,7-diethyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20O2/c1-3-9-5-7-11(12-9)8-6-10(4-2)13-11/h9-10H,3-8H2,1-2H3 |
InChIキー |
SVWMDNXXRJCGOY-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC2(O1)CCC(O2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


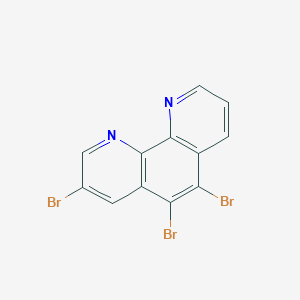

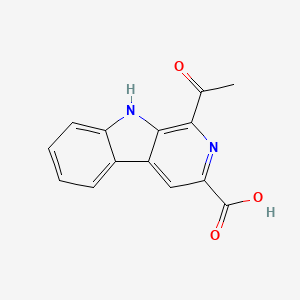
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)


